molecular formula C27H46 B12103776 10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene

10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene

Cat. No.: B12103776
M. Wt: 370.7 g/mol
InChI Key: LOYUFUGUVLIJNJ-UHFFFAOYSA-N
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Description

10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene: is a complex organic compound with a cyclopenta[a]phenanthrene core structure. This compound is a derivative of sterols and is structurally related to cholesterol and other sterol molecules. It is characterized by its multiple ring structure and the presence of methyl groups at specific positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene involves several steps, starting from simpler steroidal precursors. The process typically includes:

    Hydrogenation: This step involves the addition of hydrogen to unsaturated bonds in the precursor molecules.

    Methylation: Introduction of methyl groups at specific positions using reagents like methyl iodide.

    Cyclization: Formation of the cyclopenta[a]phenanthrene core through intramolecular reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation and methylation processes, often using catalysts to enhance reaction efficiency. The conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

    Substitution: Various substitution reactions can occur, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products:

    Oxidation Products: Ketones, alcohols.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated derivatives, amines.

Scientific Research Applications

Chemistry:

    Synthesis of Steroidal Derivatives: Used as a precursor for synthesizing various steroidal compounds.

    Catalysis Studies: Employed in studying catalytic processes involving complex organic molecules.

Biology:

    Cell Membrane Studies: Investigated for its role in cell membrane structure and function.

    Hormone Research: Used in the study of steroid hormones and their biological effects.

Medicine:

    Drug Development: Explored as a potential lead compound for developing new pharmaceuticals.

    Cholesterol Metabolism: Studied for its impact on cholesterol metabolism and related disorders.

Industry:

    Cosmetics: Utilized in the formulation of skincare products.

    Nutraceuticals: Incorporated into dietary supplements for its potential health benefits.

Mechanism of Action

The mechanism of action of 10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It interacts with cell membrane components, influencing membrane fluidity and function.

    Pathways: It may modulate pathways involved in cholesterol metabolism, hormone synthesis, and signal transduction.

Comparison with Similar Compounds

    Cholesterol: A well-known sterol with a similar core structure but different functional groups.

    Stigmasterol: Another sterol with a similar structure but additional double bonds and functional groups.

    Ergosterol: A sterol found in fungi, structurally similar but with distinct functional groups.

Uniqueness:

    Structural Features: The specific arrangement of methyl groups and the cyclopenta[a]phenanthrene core make it unique.

    Biological Activity: Its distinct interactions with biological membranes and pathways differentiate it from other sterols.

This comprehensive overview provides insights into the synthesis, reactions, applications, and uniqueness of 10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene

Properties

IUPAC Name

10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h19-21,23,25H,6-18H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYUFUGUVLIJNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2=C3CCC4CCCCC4(C3CCC12C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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